molecular formula C14H10ClFO2 B6398107 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid CAS No. 1261924-98-4

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398107
CAS No.: 1261924-98-4
M. Wt: 264.68 g/mol
InChI Key: CYNMDAPFLBZEEB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position and a fluoro group at the 2-position of the benzoic acid ring, with an additional methyl-substituted phenyl group

Properties

IUPAC Name

4-chloro-2-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMDAPFLBZEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689209
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-98-4
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination and chlorination of precursor compounds. For example, starting with 2-chloro-4-fluorotoluene, the compound can undergo a series of reactions including halogenation and carboxylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The choice of solvents and reagents also plays a significant role in the overall efficiency and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzoic acid
  • 2-Fluoro-4-methylbenzoic acid
  • 4-Chloro-2-fluoro-5-methylbenzoic acid

Uniqueness

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

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